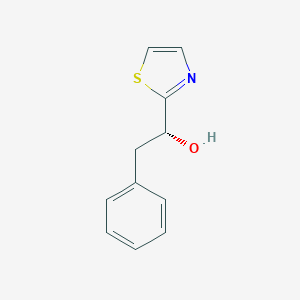

(8-Methylnaphthalen-1-yl)methanol

Overview

Description

“(8-Methylnaphthalen-1-yl)methanol” is a chemical compound that is part of a collection of rare and unique chemicals . It is used for research and development purposes . The product is provided to early discovery researchers .

Synthesis Analysis

The synthesis of “(8-Methylnaphthalen-1-yl)methanol” involves various steps. For instance, one method involves the use of lithium aluminium tetrahydride in diethyl ether . Another method involves a multi-step reaction with 2 steps: 85 percent aq. H3PO4 for 1 hour under heating, followed by the use of Li; naphthalene in tetrahydrofuran for 7 hours at -15 °C .

Molecular Structure Analysis

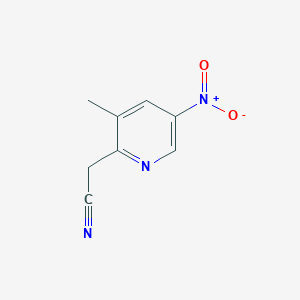

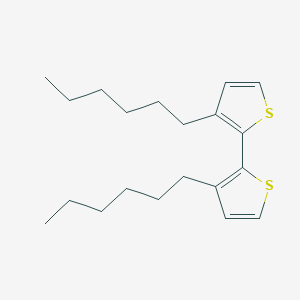

The molecular formula of “(8-Methylnaphthalen-1-yl)methanol” is C12H12O . The molecular weight is 172.22 .

Chemical Reactions Analysis

The chemical reactions involving “(8-Methylnaphthalen-1-yl)methanol” are complex and varied. For instance, it has been shown that this compound can be involved in the bioconversion of various substituted naphthalenes . The reaction mechanism involves the use of a cytochrome P450 BM3 variant F87V .

Scientific Research Applications

Catalytic Properties and Reactions

Shape-Selective Methylation : (8-Methylnaphthalen-1-yl)methanol may be involved in shape-selective methylation reactions, such as the methylation of 2-methylnaphthalene with methanol over hydrothermally treated HZSM-5 zeolite catalysts. Hydrothermal treatment was found to improve the selectivity and stability of the catalyst, indicating potential for efficiency in industrial chemical processes (Zhao et al., 2008).

Insights into Methanol-to-Olefins Process : The compound has relevance in the Methanol-to-Olefins (MTO) process, particularly in the study of small-pore zeolite catalysts. Variations in cage size, shape, and pore structure of the zeolite frameworks have been linked to the generation of different hydrocarbon pool species, including alkylated benzenes and naphthalenes (Goetze et al., 2017).

Synthetic Applications

N-Methylation of Amines : The compound may be involved in the N-methylation of amines using methanol as both a C1 synthon and H2 source. This method has shown potential for selective N-methylation of amines, providing a clean and cost-competitive method that tolerates various amines (Sarki et al., 2021).

Addition of Electrophiles to Naphthalenes : The compound might also be significant in the asymmetric addition of electrophiles to naphthalenes, a reaction promoted and stereodirected by alcohol. This method has been shown to result in high enantiomeric excess, indicating its utility in stereocontrolled synthetic processes (Fujita et al., 2001).

Zeolite and Catalyst Studies

Methylation over H-BEA Zeolite : Studies involving the methylation of 2-methylnaphthalene with methanol over nanoporous BEA zeolite have provided insights into the quantum chemistry of the catalytic cycle, offering valuable information for the improvement of catalytic processes (Bobuatong et al., 2010).

Computational Studies on Shape-Selective Methylation : Computational studies on the shape-selective methylation of 2-methylnaphthalene with methanol in an H-ZSM-5 pore have provided insights into the reaction mechanisms and selectivity, contributing to the optimization of industrial processes for the synthesis of important intermediates (Nie et al., 2012).

properties

IUPAC Name |

(8-methylnaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSIOMKKABJNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575792 | |

| Record name | (8-Methylnaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Methylnaphthalen-1-yl)methanol | |

CAS RN |

10336-29-5 | |

| Record name | (8-Methylnaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)